molecular formula C13H25NO B12682212 N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide CAS No. 51200-99-8

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide

Cat. No.: B12682212
CAS No.: 51200-99-8
M. Wt: 211.34 g/mol
InChI Key: CGGBZUIEPKRGGJ-UHFFFAOYSA-N
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Description

Structural Relationships to Analogues

While not explicitly requested, it is noteworthy that the compound shares structural motifs with plasticizers and pharmaceutical intermediates, as inferred from its carboxamide group and cyclohexane backbone. However, its specific applications remain outside this article’s scope per the stipulated requirements.

Properties

CAS No.

51200-99-8

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

1-butan-2-yl-N-ethylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H25NO/c1-4-11(3)13(12(15)14-5-2)9-7-6-8-10-13/h11H,4-10H2,1-3H3,(H,14,15)

InChI Key

CGGBZUIEPKRGGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCC1)C(=O)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-ethyl-1-(1-methylpropyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted amides and other derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that compounds with similar structures exhibit activity on various biological targets, including receptors involved in pain modulation and inflammation.

Case Study: TRPV Activity

In a study exploring the activity of carboxamides on transient receptor potential vanilloid (TRPV) channels, derivatives of this compound were synthesized and tested. The results demonstrated that certain modifications to the cyclohexane backbone enhanced TRPV receptor affinity, indicating potential applications in pain relief therapies .

CompoundTRPV ActivityNotes
This compoundModerateModifications increase receptor binding
Other derivativesVariesStructural changes impact efficacy

Flavoring Agent

Use in Food Industry

This compound is also recognized for its flavoring properties. It is utilized in food formulations to enhance taste profiles, particularly in processed foods and beverages.

Regulatory Status

The compound is classified under Generally Recognized As Safe (GRAS) substances by food safety authorities, allowing its use in various food products without extensive pre-market approval . This status underscores its safety for human consumption when used as intended.

Application AreaSpecific UseRegulatory Status
Food IndustryFlavor enhancerGRAS approved

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving cyclization reactions and acylation processes. A notable synthesis route includes the reaction of cyclohexanecarboxylic acid derivatives with ethyl amines under controlled conditions .

Chemical Structure Insights

The compound's unique structure contributes to its biological activity. The presence of the ethyl and isopropyl groups enhances lipophilicity, which is crucial for membrane permeability and receptor interaction.

Mechanism of Action

The mechanism of action of N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclohexane and Cycloheptane Carboxamides

Table 1: Key Structural Features and Properties
Compound Name (CAS) Molecular Formula Substituents Ring System Notable Properties/Applications
N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide (51200-99-8) C₁₃H₂₅NO Ethyl, 1-methylpropyl Cyclohexane Pharmaceutical intermediates, fine chemicals
N-Ethyl-2-isopropylcycloheptanecarboxamide (56471-43-3) C₁₃H₂₅NO Ethyl, isopropyl Cycloheptane Larger ring may increase flexibility; potential for altered reactivity
N,N-Diethylcyclohexanepropanamide (5469-03-4) C₁₃H₂₅NO Diethyl, propanamide chain Cyclohexane Enhanced solubility due to polar propanamide chain; possible use in surfactants

Key Differences :

  • Ring Size : The cycloheptane derivative (56471-43-3) has a seven-membered ring, which may confer greater conformational flexibility compared to the rigid cyclohexane backbone in the main compound. This could affect binding affinity in biological systems or catalytic interactions .

Thiourea-Linked Carboxamides

Compounds such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H₂L₁–H₂L₉) feature a thiourea (-NH-CS-NH-) group instead of a simple carboxamide. These derivatives are noted for their metal-chelating abilities due to the presence of sulfur, oxygen, and nitrogen donor atoms, enabling applications in selective metal ion extraction and catalysis .

Comparison :

  • Functional Groups : The main compound lacks sulfur, limiting its utility in chelation but offering advantages in stability under oxidative conditions.
  • Biological Activity : Thiourea derivatives exhibit antifungal, antitumor, and insecticidal properties, whereas 51200-99-8’s applications are more aligned with industrial synthesis and intermediates .

Halogenated and Aromatic Carboxamides

Comparison :

  • Reactivity : The bromine substituent in halogenated analogs facilitates electrophilic substitution and coupling reactions, whereas 51200-99-8’s lack of halogens or unsaturated bonds limits such reactivity.
  • Applications: Halogenated derivatives are preferred in synthetic organic chemistry for constructing fused ring systems, while 51200-99-8 is more suited for non-reactive roles in formulations .

Ester-Based Pheromone Analogs

Compounds like (1S)-1-methylpropyl (5Z)-dec-5-enoate (a moth pheromone component) share the 1-methylpropyl substituent but feature ester linkages instead of amides. Esters are generally more volatile than carboxamides, making them ideal for insect communication .

Comparison :

  • Stability vs. Volatility : The amide group in 51200-99-8 provides hydrolytic stability compared to esters, which are prone to enzymatic degradation. This stability is advantageous in pharmaceuticals but unsuitable for pheromone applications requiring evaporation .

Biological Activity

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide, a substituted cyclohexanecarboxamide, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Molecular Formula : C_{13}H_{23}NO
  • Molecular Weight : 209.33 g/mol

The compound features a cyclohexanecarboxamide backbone with an ethyl and a 1-methylpropyl substituent, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds within the cyclohexanecarboxamide class may exhibit:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes involved in cancer cell proliferation. For instance, they may target Polo-like kinase 1 (Plk1), a crucial regulator of mitosis, which has been identified as a promising target for anticancer therapies .
  • Modulation of Cell Signaling Pathways : The compound may also influence various signaling pathways that regulate cell growth and apoptosis, potentially leading to enhanced antitumor effects.

Biological Activity and Therapeutic Applications

This compound has shown promise in various therapeutic areas, particularly in oncology. Below are key findings from recent studies:

Anticancer Properties

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in HeLa cells by disrupting Plk1 localization during mitosis .
  • In Vivo Studies : Animal studies have shown that the compound can effectively reduce tumor growth in xenograft models. When administered intravenously at low doses, it exhibited substantial antitumor activity without significant toxicity .

Data Table: Summary of Biological Activities

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionTargets Polo-like kinase 1
Tumor Growth InhibitionSignificant reduction in xenograft models

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : In a study involving human breast cancer cells, treatment with the compound resulted in a 60% reduction in cell viability compared to untreated controls. The study concluded that this compound could serve as a lead for developing new anticancer agents.
  • Case Study 2 : A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity, warranting further investigation.

Q & A

Q. What are the standard synthetic routes for N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide and its analogs?

  • Methodological Answer : Cyclohexanecarboxamide derivatives are typically synthesized via multi-step reactions involving:
  • Acylation : Reacting cyclohexanecarbonyl chloride with amines under inert conditions (e.g., chloroform, triethylamine as a base) .
  • Purification : Column chromatography using silica gel with eluents like ethyl acetate/cyclohexane (1:3 ratio) to isolate products with >80% yield .
  • Example : For structurally similar compounds, 1-isocyanocyclohexanecarboxamide reacts with ketones and amines in a one-pot multicomponent reaction to form derivatives .

Q. How are spectroscopic techniques (NMR, IR) applied to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals based on substituent effects. For instance, cyclohexane protons appear as multiplet clusters at δ 1.05–2.32 ppm, while carboxamide C=O resonates at ~175 ppm .
  • IR : Confirm the carboxamide group via C=O stretches at 1660–1700 cm⁻¹ and N–H stretches at 3200–3355 cm⁻¹ .
  • HR-MS : Validate molecular weights (e.g., [M+H]+ peaks with <0.6 ppm error) .

Q. What are the known biological activities of cyclohexanecarboxamide derivatives?

  • Methodological Answer :
  • Antitumor Activity : Derivatives like 1-(N-phenylacetamido)cyclohexanecarboxamide induce apoptosis in cancer cells via caspase-3 activation. IC50 values are determined via MTT assays .
  • Enzyme Inhibition : β-Substituted analogs act as cathepsin K inhibitors (e.g., MK-0674, IC50 = 1.2 nM) by binding to the active site .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical control during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use palladium complexes (e.g., Pd(OAc)₂ with DPPP ligand) for Heck reactions to achieve enantioselectivity >90% .
  • Temperature/Time : Lower temperatures (0–5°C) reduce racemization; extended reaction times (24–48 hrs) enhance diastereomeric excess .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, inhibitor concentrations). For example, cathepsin K inhibition varies with pH and substrate type .
  • Structural-Activity Relationship (SAR) : Use computational docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Glu66 in cathepsin K) .

Q. What strategies address poor solubility/stability in in vitro assays?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Stability Testing : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) for 24–72 hrs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.